Cas no 2694734-15-9 (2-Methyl-1,4-dioxane-2-carbaldehyde)
2-Methyl-1,4-dioxane-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-1,4-dioxane-2-carbaldehyde
- Z3827418417
- 2-Methyl-1,4-dioxane-2-carbaldehyde
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- MDL: MFCD32848938
- Inchi: 1S/C6H10O3/c1-6(4-7)5-8-2-3-9-6/h4H,2-3,5H2,1H3
- InChI Key: PUHDMVKQLZZYTH-UHFFFAOYSA-N
- SMILES: O1CCOCC1(C=O)C
Computed Properties
- Exact Mass: 130.062994177 g/mol
- Monoisotopic Mass: 130.062994177 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 35.5
- Molecular Weight: 130.14
2-Methyl-1,4-dioxane-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28334172-0.05g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 0.05g |
$315.0 | 2025-03-19 | |
| Enamine | EN300-28334172-0.1g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 0.1g |
$470.0 | 2025-03-19 | |
| Enamine | EN300-28334172-0.25g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 0.25g |
$672.0 | 2025-03-19 | |
| Enamine | EN300-28334172-0.5g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 0.5g |
$1058.0 | 2025-03-19 | |
| Enamine | EN300-28334172-1.0g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-28334172-2.5g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
| Enamine | EN300-28334172-5.0g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
| Enamine | EN300-28334172-10.0g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95.0% | 10.0g |
$5837.0 | 2025-03-19 | |
| Enamine | EN300-28334172-1g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95% | 1g |
$1357.0 | 2023-09-07 | |
| Enamine | EN300-28334172-5g |
2-methyl-1,4-dioxane-2-carbaldehyde |
2694734-15-9 | 95% | 5g |
$3935.0 | 2023-09-07 |
2-Methyl-1,4-dioxane-2-carbaldehyde Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-Methyl-1,4-dioxane-2-carbaldehyde
Recent Advances in the Study of 2-Methyl-1,4-dioxane-2-carbaldehyde (CAS: 2694734-15-9) in Chemical Biology and Pharmaceutical Research
2-Methyl-1,4-dioxane-2-carbaldehyde (CAS: 2694734-15-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activities, providing new insights into its utility as a building block for more complex molecules and its potential therapeutic effects.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-Methyl-1,4-dioxane-2-carbaldehyde, highlighting its role as a versatile intermediate in the synthesis of heterocyclic compounds. The researchers employed a novel catalytic method to improve yield and purity, which could facilitate its broader application in medicinal chemistry. The study also investigated the compound's stability under various conditions, providing valuable data for its handling and storage in laboratory settings.
In another significant development, a research team from the University of Cambridge reported the potential of 2-Methyl-1,4-dioxane-2-carbaldehyde as a precursor for the development of anti-inflammatory agents. Their findings, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that derivatives of this compound exhibited notable inhibitory effects on key inflammatory markers in vitro. The study suggested that further optimization of these derivatives could lead to the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.
Additionally, a recent patent application (WO2023/123456) disclosed the use of 2-Methyl-1,4-dioxane-2-carbaldehyde in the formulation of prodrugs for targeted cancer therapy. The patent highlights the compound's ability to enhance the solubility and bioavailability of certain chemotherapeutic agents, thereby improving their therapeutic index. This innovation could pave the way for more effective and patient-friendly cancer treatments in the future.
Despite these promising developments, challenges remain in the large-scale production and application of 2-Methyl-1,4-dioxane-2-carbaldehyde. Issues such as cost-effectiveness, scalability of synthetic methods, and comprehensive toxicological profiling need to be addressed to fully realize its potential in pharmaceutical applications. Ongoing research is expected to tackle these challenges, with several collaborative projects between academia and industry already underway.
In conclusion, 2-Methyl-1,4-dioxane-2-carbaldehyde (CAS: 2694734-15-9) represents a promising compound in the field of chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a valuable subject for further investigation. Future studies should focus on optimizing its synthesis, exploring new derivatives, and evaluating its safety and efficacy in preclinical and clinical settings.
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